4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by its complex structure, which includes chloro, dimethylphenyl, and nitrobenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the nitrobenzyl group.
3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Lacks the chloro and nitrobenzyl groups.
1-(3-nitrobenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the chloro and dimethylphenyl groups.
Uniqueness
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H24ClN3O2 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C26H24ClN3O2/c1-16-8-10-21(12-18(16)3)25-24(27)26(22-11-9-17(2)19(4)13-22)29(28-25)15-20-6-5-7-23(14-20)30(31)32/h5-14H,15H2,1-4H3 |
InChI Key |
REFXLKGQEOQUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)C)C)Cl)C |
Origin of Product |
United States |
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